molecular formula C22H25NO3 B5912433 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B5912433
M. Wt: 351.4 g/mol
InChI Key: RMQDPKNOQYZHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a diethylaminomethyl moiety at position 8, a hydroxyl group at position 7, and a methyl group at position 3. Coumarin derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Crystallographic studies using SHELXL () have been instrumental in resolving the three-dimensional structures of similar coumarin derivatives, enabling precise analysis of substituent effects on molecular conformation and stability.

Properties

IUPAC Name

3-benzyl-8-(diethylaminomethyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-23(5-2)14-19-20(24)12-11-17-15(3)18(22(25)26-21(17)19)13-16-9-7-6-8-10-16/h6-12,24H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQDPKNOQYZHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of platelet aggregation, while its anticancer properties are linked to the inhibition of specific enzymes and signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Diethylaminomethyl vs. Nitro/Piperidinyl: The diethylaminomethyl group in the target compound may enhance solubility in polar solvents compared to nitro () or piperidinyl () groups, which are bulkier or more lipophilic.
  • Benzyl vs. Heterocyclic Groups : The benzyl group at C3 (target) likely increases lipophilicity and membrane permeability compared to unsubstituted () or heterocyclic-substituted analogs ().
Cytotoxicity and Anticancer Potential
  • Target Compound: While direct data is unavailable, structurally related diethylaminomethyl-containing compounds () exhibit low micromolar IC50 values against leukemia (L1210) and human T-lymphocyte (CEM) cells. For example, 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) derivatives showed IC50 values of 1–20 μM .
  • Nitro and Alkoxy Derivatives (): These compounds are intermediates in synthesizing amines but lack reported cytotoxicity, suggesting the nitro group may reduce bioactivity until reduced to an amine.
  • Diazenyl-sulfonyl Derivative (): No biological data is provided, but diazenyl groups are often associated with photodynamic therapy applications.
Antimicrobial and Antiviral Activity
  • Diethylaminomethyl Derivatives (): Moderate antimicrobial activity (MIC 25–50 μg/mL) against bacteria and fungi. Select compounds also showed antiviral activity (IC50 11–20 μM) in HEL cell cultures.
  • Dimethylamino-acryloyl Derivative (): No activity reported, but acryloyl groups may influence kinase inhibition due to electrophilic reactivity.

Physicochemical and Stability Properties

  • Solubility: The diethylaminomethyl group in the target compound likely improves water solubility compared to nitro () or benzothiazolyl () analogs, especially in acidic environments where the amino group is protonated.
  • Stability : The hydroxyl group at C7 may render the target compound susceptible to oxidation, whereas alkoxy derivatives () are more stable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.